Fmoc-4-Pal-OH
Description
Hydrogen-Bonding Networks
π-π Stacking
Mechanical Properties
- Young’s modulus measurements for Fmoc-L-4-Pyridylalanine crystals (14.1–23.6 GPa ) demonstrate lower rigidity compared to Fmoc-phenylalanine derivatives, attributed to reduced steric hindrance from the pyridyl group.
Table 1: Key crystallographic parameters of Fmoc-L-4-Pyridylalanine
| Parameter | Value |
|---|---|
| Helical pitch | 8.16 Å |
| O–H···N bond distance | 2.19–2.35 Å |
| N–H···O=C bond distance | 3.06–3.11 Å |
| π-π stacking distance | 3.8–4.2 Å |
Spectroscopic Profiling (NMR, IR, MS)
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (DMSO-d₆, 400 MHz):
¹³C NMR (DMSO-d₆, 100 MHz):
Infrared (IR) Spectroscopy
Mass Spectrometry (MS)
- ESI-MS (positive mode): [M+H]⁺ at m/z 388.4 .
- Fragmentation pattern: Loss of Fmoc group (m/z 222.2 ) and decarboxylation (m/z 344.3 ).
Table 2: Summary of spectroscopic data
| Technique | Key Signals |
|---|---|
| ¹H NMR | δ 8.45–8.52 (pyridyl H), δ 7.30–7.85 (Fmoc H) |
| ¹³C NMR | δ 172.1 (COOH), δ 156.2 (Fmoc C=O) |
| IR | 1680 cm⁻¹ (amide C=O), 1595 cm⁻¹ (C=N) |
| MS | [M+H]⁺ m/z 388.4 |
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-pyridin-4-ylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O4/c26-22(27)21(13-15-9-11-24-12-10-15)25-23(28)29-14-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-12,20-21H,13-14H2,(H,25,28)(H,26,27)/t21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCSSXJVRZMQUKA-NRFANRHFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=NC=C4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=NC=C4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10359652 | |
| Record name | Fmoc-L-4-Pyridylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10359652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
169555-95-7 | |
| Record name | Fmoc-L-4-Pyridylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10359652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(pyridin-4-yl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Direct Fmoc Protection of L-4-Pyridylalanine
Procedure :
-
Amino Acid Activation : L-4-pyridylalanine (1.0 equiv) is dissolved in anhydrous DMF, followed by addition of Fmoc-OSu (1.2 equiv) and DIEA (2.5 equiv).
-
Reaction Monitoring : Progress is tracked via TLC (ethyl acetate/hexanes, 1:1). Completion typically occurs within 4–6 hours at 25°C.
-
Workup : The mixture is diluted with ethyl acetate, washed with 5% citric acid and brine, dried over Na2SO4, and concentrated.
-
Purification : Silica gel chromatography (ethyl acetate/hexanes, 3:7) yields Fmoc-L-4-pyridylalanine as a white solid (85–90% yield).
Critical Parameters :
Large-Scale Production and Cost Efficiency
Industrial-scale synthesis employs continuous-flow reactors to enhance yield (up to 92%) and reduce reagent waste. A 2024 study reported a 58% yield over two steps for Fmoc-Cpa (a derivative), highlighting the economic viability of scaling pyridylalanine derivatives.
Analytical Characterization and Quality Control
Spectroscopic Data
Chiral Purity Assessment
Chiral HPLC (Chiralpak IA column, hexane/isopropanol 80:20) confirms enantiomeric excess >99%, critical for maintaining peptide stereochemistry.
Applications in Macrocyclic Peptide Synthesis
Cyclization via Dihydrothiazole Formation
Fmoc-L-4-pyridylalanine enables selective macrocyclization with N-terminal cysteines under mild conditions (pH 7.5, 25°C). For instance, peptide 1a (CGKRKSCpa-NH2) cyclized to 1b in 98% yield with a half-time of 8.3 minutes.
Mechanism :
The 4-pyridyl group activates the nitrile for nucleophilic attack by cysteine’s thiol, forming a 2-(pyridin-2-yl)-4,5-dihydrothiazole linkage (Scheme 1a).
Stability and Protease Resistance
Cyclic peptides incorporating Fmoc-L-4-pyridylalanine exhibit enhanced proteolytic stability. For example, cyclic inhibitor 1b demonstrated a cleavage half-life of ~20 hours in trypsin, compared to <1 hour for linear analogs.
Comparative Analysis of Synthetic Methodologies
Chemical Reactions Analysis
Types of Reactions: Fmoc-L-4-Pyridylalanine undergoes various chemical reactions, including:
Oxidation: The pyridyl group can be oxidized to form N-oxides.
Reduction: The pyridyl group can be reduced to a piperidine derivative.
Substitution: The pyridyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is common.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Pyridyl N-oxides.
Reduction: Piperidine derivatives.
Substitution: Substituted pyridyl derivatives.
Scientific Research Applications
Peptide Synthesis
Fmoc-L-4-Pyridylalanine is widely utilized in the synthesis of peptides through solid-phase peptide synthesis (SPPS). Its incorporation into peptide sequences allows for the introduction of unique functionalities that can enhance biological activity or stability.
Case Study: Synthesis of Cyclic Peptides
In a study exploring the cyclization of peptides, Fmoc-L-4-Pyridylalanine was used to create constrained macrocyclic peptides. These peptides demonstrated improved binding affinity to target proteins, making them potential candidates for therapeutic applications. The study highlighted the efficiency of using Fmoc-protected amino acids in SPPS, leading to high yields of cyclic peptides with desirable biological properties .
Drug Development
Fmoc-L-4-Pyridylalanine has been investigated for its role in drug design, particularly as a scaffold for developing inhibitors targeting specific enzymes. Its unique pyridine ring structure provides a platform for creating compounds with enhanced pharmacological profiles.
Case Study: Enzyme Inhibition
Research has shown that peptides incorporating Fmoc-L-4-Pyridylalanine can act as selective inhibitors for elastase, an enzyme implicated in various diseases such as cystic fibrosis and chronic obstructive pulmonary disease (COPD). The incorporation of this amino acid into peptide sequences resulted in compounds that exhibited significant inhibitory activity against elastase, suggesting its potential as a lead compound in drug discovery .
Materials Science
The self-assembly properties of Fmoc-L-4-Pyridylalanine derivatives have led to their application in materials science, particularly in the formation of hydrogels. These hydrogels are being explored for use in tissue engineering and drug delivery systems due to their biocompatibility and tunable mechanical properties.
Case Study: Hydrogel Formation
A study demonstrated that Fmoc-dipeptides, including those containing Fmoc-L-4-Pyridylalanine, could self-assemble into nanofibers that formed stable hydrogels. These hydrogels were characterized by their ability to support cell growth and differentiation, making them suitable scaffolds for tissue engineering applications .
Bioconjugation and Labeling
The unique chemical properties of Fmoc-L-4-Pyridylalanine make it an excellent candidate for bioconjugation techniques. Its reactive functional groups can be utilized to attach various biomolecules or fluorescent labels, facilitating the study of protein interactions and cellular processes.
Case Study: Fluorescent Labeling
In a recent investigation, researchers used Fmoc-L-4-Pyridylalanine to label peptides with fluorescent tags. This labeling enabled real-time tracking of peptide interactions within living cells, providing insights into cellular mechanisms and potential therapeutic targets .
Data Tables
| Application Area | Description | Key Findings/Outcomes |
|---|---|---|
| Peptide Synthesis | Used in SPPS to create cyclic peptides | High yields; enhanced binding affinity |
| Drug Development | Scaffold for enzyme inhibitors | Significant inhibition of elastase; potential therapeutic leads |
| Materials Science | Formation of biocompatible hydrogels | Stable hydrogels supporting cell growth |
| Bioconjugation | Attaching biomolecules or labels to peptides | Enabled tracking of peptide interactions in live cells |
Mechanism of Action
The mechanism of action of Fmoc-L-4-Pyridylalanine involves its incorporation into peptides and proteins, where it can influence the structure and function of the resulting molecules. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further coupling reactions to form peptide bonds. The pyridyl group can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
Structural Analogues: Pyridyl and Thienyl Derivatives
Key Differences :
- Stereochemistry : The D-isomer (Fmoc-D-4-Pyridylalanine) exhibits reversed chirality, affecting peptide folding and bioactivity .
- Substituent Position : The 3-pyridyl isomer (Fmoc-L-3-Pyridylalanine) has a nitrogen atom at the meta position, reducing hydrogen-bonding capacity compared to the para-substituted 4-pyridyl variant .
- Aromatic Group : Thienyl derivatives (e.g., Fmoc-DL-3-Thienylalanine) replace pyridyl with sulfur-containing thienyl, enhancing hydrophobicity and π-stacking .
Functional Group Variants: Azido, Amino, and Phosphonomethyl Derivatives
Table 2: Functional Group Comparison
Key Differences :
- Azido Group : Fmoc-4-Azido-L-Phenylalanine enables bioorthogonal reactions (e.g., CuAAC click chemistry) for labeling or crosslinking .
- Amino Group: Fmoc-4-Amino-L-Phenylalanine provides a reactive site for further functionalization, such as fluorescent tagging .
- Phosphonomethyl Group: Fmoc-L-4-Phosphonomethyl-Phe introduces phosphate mimicry, useful in designing enzyme inhibitors or metal-chelating peptides .
Physicochemical and Application-Based Comparison
Solubility and Stability :
- Fmoc-L-4-Pyridylalanine : Moderate solubility in DMF or DMSO; stability under standard SPPS conditions (pH 8–10) .
- Fmoc-4-Azido-L-Phenylalanine : Light-sensitive due to the azido group; requires storage in dark conditions .
- Fmoc-L-4-Phosphonomethyl-Phe: Polar phosphonate group increases water solubility but may complicate purification .
Biological Activity
Fmoc-L-4-Pyridylalanine (Fmoc-L-PyA) is a derivative of L-alanine, characterized by the presence of a pyridine ring at the para position of the phenyl group. This compound has garnered attention due to its unique chemical properties and potential biological activities, particularly in the fields of peptide synthesis and supramolecular chemistry.
- Molecular Formula : CHNO
- Molecular Weight : 388.43 g/mol
- Melting Point : 219 °C (dec.)
- Density : 1.3 ± 0.1 g/cm³
- Boiling Point : 646.9 ± 55.0 °C at 760 mmHg
- Flash Point : 345.0 ± 31.5 °C
These properties make Fmoc-L-PyA suitable for various applications in synthetic chemistry, particularly in solid-phase peptide synthesis (SPPS) where the Fmoc group serves as a protective moiety for the α-amino group.
Peptide Synthesis
Fmoc-L-PyA is extensively used in SPPS due to its ability to facilitate the selective deprotection of amino acids during peptide assembly. The incorporation of this compound into peptides can enhance their stability and bioactivity. The presence of the pyridine ring is known to influence the electronic properties of the peptides, potentially affecting their interactions with biological targets .
Supramolecular Chemistry
Recent studies have highlighted the ability of Fmoc-L-PyA to self-assemble into supramolecular structures under aqueous conditions. This self-assembly is driven by strong intermolecular interactions, including hydrogen bonding between the pyridyl nitrogen and adjacent carboxylic acid groups, leading to the formation of helical structures .
The structural characteristics of these assemblies have been investigated using techniques like circular dichroism (CD) and Fourier-transform infrared (FT-IR) spectroscopy, which confirm the distinct chirality and structural integrity of the resulting materials .
Case Studies and Research Findings
-
Self-Assembly and Hydrogel Formation :
- A study demonstrated that short peptides bearing aromatic groups at their N-termini, including Fmoc-L-PyA, exhibited robust potential for self-assembly into nanostructures, leading to hydrogel formation. The morphology of these structures was significantly influenced by modifications at specific positions on the aromatic ring.
-
Biological Activity Against Enzymes :
- Research indicates that enantiomerically pure pyridylalanine derivatives can act as substrates or inhibitors for enzymes such as elastase from Pseudomonas aeruginosa. This enzyme is implicated in various infections, including those associated with cystic fibrosis . The incorporation of Fmoc-L-PyA into peptide sequences may enhance their efficacy as therapeutic agents.
-
Structural Optimization Studies :
- Investigations into structure–activity relationships have shown that modifications to the pyridyl group can lead to significant changes in biological activity and selectivity against specific cellular targets. For example, certain derivatives demonstrated improved selectivity and potency in inhibiting cancer cell proliferation compared to their parent compounds .
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the standard protocols for incorporating Fmoc-L-4-Pyridylalanine into peptide sequences using solid-phase peptide synthesis (SPPS)?
- Methodological Answer : Fmoc-L-4-Pyridylalanine (CAS 169555-95-7) is integrated into peptide chains via iterative Fmoc-SPPS cycles. The Fmoc group is deprotected using 20% piperidine in DMF, followed by coupling with activators like HOBt/EDC or Oxyma/DIC in DMF or NMP. The pyridyl side chain remains stable under these conditions. Post-synthesis, the peptide is cleaved from the resin using TFA cocktails (e.g., TFA:H2O:TIPS = 95:2.5:2.5), and the crude product is purified via reverse-phase HPLC .
Q. How is the purity and identity of Fmoc-L-4-Pyridylalanine verified during synthesis?
- Methodological Answer : Analytical HPLC (C18 column, acetonitrile/water gradient) and LC-MS are used to assess purity and molecular weight. Nuclear magnetic resonance (NMR) spectroscopy, particularly H-NMR, confirms structural integrity by resolving characteristic peaks for the Fmoc group (δ 7.24–7.76 ppm) and pyridyl protons (δ 8.3–8.6 ppm). TLC (silica gel, ethyl acetate/hexane) monitors reaction progress .
Q. What storage conditions are optimal for Fmoc-L-4-Pyridylalanine to prevent degradation?
- Methodological Answer : Store the compound at -20°C in a desiccator under inert gas (argon or nitrogen) to minimize moisture absorption and oxidative degradation. Lyophilized peptides containing this residue should be kept at -80°C for long-term stability .
Advanced Research Questions
Q. How can side reactions (e.g., β-alanine formation) during Fmoc-L-4-Pyridylalanine coupling be mitigated?
- Methodological Answer : The use of Fmoc-OSu as an active ester reagent may introduce impurities like Fmoc-β-Ala-OH due to Lossen rearrangement. Replace Fmoc-OSu with in-situ activation reagents (e.g., DIC/Oxyma) to suppress side products. Purify intermediates via flash chromatography (silica gel, CHCl:MeOH = 95:5) or preparative HPLC to isolate the desired product .
Q. What strategies resolve racemization or epimerization in peptides containing Fmoc-L-4-Pyridylalanine?
- Methodological Answer : Racemization is minimized by coupling at 0–4°C using low-basicity activators (e.g., COMU) and short reaction times (<1 hour). Chiral HPLC (e.g., Chirobiotic T column) or Marfey’s reagent derivatization quantifies enantiomeric excess. Microwave-assisted SPPS (50°C, 30 W) enhances coupling efficiency while reducing epimerization .
Q. How does the pyridyl group influence the self-assembly of Fmoc-L-4-Pyridylalanine in hydrogel formation?
- Methodological Answer : The pyridyl moiety facilitates π-π stacking and hydrogen bonding, enabling pH-responsive hydrogelation. Adjusting pH (e.g., 6.5–7.5) modulates fiber morphology, as confirmed by TEM and XRD. Co-assembly with other Fmoc-amino acids (e.g., Fmoc-F or Fmoc-Y) tailors mechanical properties for biomedical applications .
Q. What analytical challenges arise in characterizing Fmoc-L-4-Pyridylalanine-containing peptides with multiple aromatic residues?
- Methodological Answer : Overlapping aromatic signals in H-NMR complicate peak assignment. Use C-HSQC or NOESY to resolve ambiguities. High-resolution mass spectrometry (HRMS) with ESI-TOF validates molecular weight, while circular dichroism (CD) probes secondary structure formation in aqueous environments .
Key Research Considerations
- Synthetic Optimization : Microwave SPPS reduces synthesis time by 40% compared to conventional methods .
- Side-Chain Interactions : The pyridyl group enhances metal-binding capacity, enabling applications in catalytic peptides .
- Safety : While non-hazardous per GHS, use PPE (gloves, goggles) to prevent irritation during handling .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
